1-Benzyl-3-methylimidazolium hexafluorophosphate

Description

Systematic Nomenclature

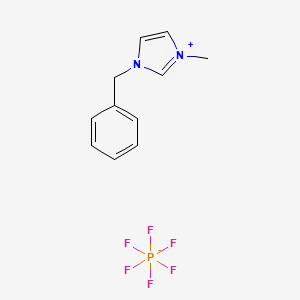

The IUPAC name for this compound is 1-benzyl-3-methylimidazol-3-ium hexafluorophosphate . Its structure features a benzyl-substituted imidazolium cation with a methyl group at the 3-position, counterbalanced by a PF₆⁻ anion.

| Property | Value | Source |

|---|---|---|

| CAS Number | 433337-11-2 | |

| Molecular Formula | C₁₁H₁₃F₆N₂P | |

| Molecular Weight (g/mol) | 318.20 | |

| Common Synonyms | BenyMIM PF₆, 1-Benzyl-3-methyl-1H-imidazol-3-ium hexafluorophosphate |

Structural Features

The cation consists of:

- Imidazolium ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

- Benzyl group : A phenylmethyl substituent at the N-1 position.

- Methyl group : A CH₃ group at the C-3 position.

The PF₆⁻ anion is a weakly coordinating, hydrophobic counterion that enhances the IL’s solubility in non-polar media.

Historical Context in Ionic Liquid Research

The development of 1-benzyl-3-methylimidazolium hexafluorophosphate reflects broader trends in IL evolution:

Early Ionic Liquid Development

- 1914 : Paul Walden synthesized ethylammonium nitrate, the first room-temperature IL.

- 1980s : John Wilkes introduced imidazolium-based ILs, including chloroaluminate systems that were reactive but air-sensitive.

- 1990s–2000s : Transition to hydrophobic anions (e.g., PF₆⁻, BF₄⁻) improved stability and expanded applicability.

Emergence of Imidazolium ILs

Imidazolium ILs became dominant due to:

- Tunability : Adjustable alkyl chain lengths and substituents enable tailored properties.

- Stability : Resistance to hydrolysis and thermal degradation under inert conditions.

this compound exemplifies this trend, with its PF₆⁻ anion offering superior hydrophobicity compared to earlier chloroaluminate ILs.

Significance in Green Chemistry and Sustainable Solvent Design

This IL addresses key challenges in sustainable chemistry through its unique properties:

Key Advantages for Green Chemistry

Applications in Sustainable Processes

- Catalysis : Acts as a solvent and electrolyte in electrochemical reactions, such as CO₂ reduction, where it enhances reaction efficiency.

- Solvent Replacement : Replaces volatile organic solvents (VOCs) in organic synthesis, as demonstrated in chloromethylation reactions where ILs improve yields and reduce byproducts.

- Recyclability : Maintains activity over multiple cycles in catalytic processes, exemplified by its reuse in three consecutive chloromethylation runs without performance loss.

Comparative Analysis with Related Ionic Liquids

| Property | 1-Benzyl-3-methylimidazolium PF₆ | 1-Butyl-3-methylimidazolium PF₆ (BMIM-PF₆) |

|---|---|---|

| Melting Point | 130–135°C | -8°C |

| Hydrophobicity | High | Very High |

| Solubility in Water | Immiscible | Immiscible |

| Applications | Catalysis, electrolytes | Electrochemistry, extraction |

Data compiled from .

Properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.F6P/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-7(2,3,4,5)6/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCQOUQQPZPIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466677 | |

| Record name | 1-Benzyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433337-11-2 | |

| Record name | 1-Benzyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-methylimidazolium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Benzyl-3-methylimidazolium hexafluorophosphate, often abbreviated as [C7MIM][PF6], is an ionic liquid that has garnered attention for its potential biological activities. This compound belongs to the family of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, thermal stability, and ability to dissolve a wide range of materials. This article explores the biological activity of [C7MIM][PF6], including its effects on various biological systems, potential applications in biomedicine, and relevant case studies.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. A study indicated that this ionic liquid can inhibit the growth of various fungal strains, making it a candidate for applications in agriculture and pharmaceuticals. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its efficacy compared to traditional antifungal agents.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 100 |

| Fusarium oxysporum | 75 |

Enzyme Inhibition

This compound has also been studied for its effects on enzyme activity. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. The enzyme inhibition is quantified using the half-maximal effective concentration (EC50) values.

| Ionic Liquid | EC50 (µM) |

|---|---|

| 1-Benzyl-3-methylimidazolium PF6 | 2.4 |

| 1-Butyl-3-methylimidazolium PF6 | 1.9 |

| 1-Ethyl-3-methylimidazolium PF6 | 2.0 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of [C7MIM][PF6]. In vitro studies using human cell lines revealed that at lower concentrations, the compound exhibits minimal cytotoxic effects, while higher concentrations lead to increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

Case Study 1: Antifungal Applications

In a study focused on agricultural applications, [C7MIM][PF6] was tested against plant pathogens. The results indicated that the ionic liquid not only inhibited fungal growth but also enhanced plant resistance when applied as a foliar spray.

Case Study 2: Drug Delivery Systems

Research has explored the use of [C7MIM][PF6] in drug delivery systems. Its ability to solubilize hydrophobic drugs while maintaining stability makes it a promising candidate for formulating new therapeutic agents.

Scientific Research Applications

1-Benzyl-3-methylimidazolium hexafluorophosphate is a high-performance ionic liquid utilized in various research applications, including electrochemistry, green chemistry, biotechnology, material science, and nanotechnology .

Scientific Research Applications

Electrochemistry: this compound acts as an electrolyte in electrochemical cells, improving the efficiency of energy storage systems like batteries and supercapacitors . It has also been used in electrochemical determination of capsaicin .

Green Chemistry: As a solvent in chemical reactions, this compound promotes environmentally friendly processes by reducing the need for hazardous solvents .

Biotechnology: This compound is used in the extraction and purification of biomolecules, helping to improve yields and purity in biopharmaceutical production .

Material Science: this compound is involved in developing advanced materials, such as ionic liquids, for applications in catalysis and polymer science .

Nanotechnology: It plays a role in the synthesis of nanoparticles, contributing to innovations in drug delivery systems and diagnostic tools .

Conductivity: this compound has applications in conductivity .

Comparison with Similar Compounds

Comparison with Similar Ionic Liquids

Structural and Chemical Properties

The table below compares [Bzmim][PF₆] with structurally related imidazolium-based ionic liquids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Anion | Key Structural Features |

|---|---|---|---|---|

| 1-Benzyl-3-methylimidazolium PF₆ | C₁₁H₁₃F₆N₂P | 318.20 | PF₆⁻ | Benzyl group (aromatic substituent) |

| 1-Butyl-3-methylimidazolium PF₆ | C₈H₁₅F₆N₂P | 284.18 | PF₆⁻ | Linear butyl chain (aliphatic substituent) |

| 1-Benzyl-3-methylimidazolium BF₄ | C₁₁H₁₃BF₄N₂ | 246.03 | BF₄⁻ | Benzyl group with smaller tetrafluoroborate |

| 1-Hexyl-3-methylimidazolium BF₄ | C₁₀H₁₉BF₄N₂ | 260.08 | BF₄⁻ | Longer hexyl chain |

| 1-Methyl-3-octylimidazolium PF₆ | C₁₂H₂₃F₆N₂P | 340.29 | PF₆⁻ | Extended octyl chain |

Key Observations :

- Cation Substituent Effects : The benzyl group in [Bzmim][PF₆] introduces aromatic π-π interactions, enhancing solubility in aromatic solvents and stabilizing metal catalysts . In contrast, aliphatic chains (e.g., butyl, hexyl) in [Bmim][PF₆] and [Hmim][BF₄] increase hydrophobicity but reduce polarity .

- Anion Effects : The PF₆⁻ anion provides higher thermal stability and lower viscosity compared to BF₄⁻. For example, [Bzmim][PF₆] has a conductivity of 2.95 mS/cm at 30°C , whereas [Bzmim][BF₄] exhibits higher viscosity due to stronger hydrogen bonding with BF₄⁻ .

Thermophysical Properties

Table 2: Thermophysical Data Comparison

| Compound | Viscosity (cP) | Density (g/cm³) | Melting Point (°C) | Thermal Stability (°C) | Conductivity (mS/cm) |

|---|---|---|---|---|---|

| [Bzmim][PF₆] | 79 (25°C) | 1.16 (24°C) | Not reported | >300 | 2.95 (30°C) |

| [Bmim][PF₆] | 312 (20°C) | 1.37 (25°C) | -8 | 350 | 1.40 (25°C) |

| [Bzmim][BF₄] | 220 (25°C) | 1.21 (25°C) | Not reported | 250 | 3.10 (30°C) |

| [Hmim][BF₄] | 180 (25°C) | 1.15 (25°C) | -82 | 300 | 1.80 (25°C) |

Key Findings :

- Viscosity : [Bzmim][PF₆] has a moderate viscosity of 79 cP at 25°C, significantly lower than [Bmim][PF₆] (312 cP) due to reduced cation-anion interactions from the bulky benzyl group .

- Conductivity : Despite similar anions, [Bzmim][BF₄] shows higher ionic conductivity (3.10 mS/cm ) than [Bzmim][PF₆] (2.95 mS/cm ), attributed to BF₄⁻'s smaller size and higher mobility .

Commercial Availability and Cost

| Compound | Purity | Price (25g) | Supplier |

|---|---|---|---|

| [Bzmim][PF₆] | 99% | $118–$7,401 | RoCo®, Kanto |

| [Bmim][PF₆] | 99% | $16,000 | IOLITEC |

| [Bzmim][BF₄] | 99% | $118–$7,465 | RoCo® |

Preparation Methods

Quaternization of 1-Methylimidazole with Benzyl Chloride

The primary synthetic route involves the nucleophilic substitution reaction between 1-methylimidazole and benzyl chloride to form 1-benzyl-3-methylimidazolium chloride, which is then subjected to anion exchange with ammonium hexafluorophosphate to yield the target ionic liquid.

-

- 20 parts by mass of N-methylimidazole

- 52 parts by mass of benzyl chloride

- Reaction temperature: 85 °C (oil bath)

- Reaction time: 8 hours under reflux with stirring

-

- Mix N-methylimidazole and benzyl chloride in a round-bottom flask.

- Stir and reflux the mixture at 85 °C for 8 hours.

- Wash the reaction mixture with hot ethyl acetate three times to remove impurities.

- Remove residual ethyl acetate by distillation under reduced pressure to obtain a yellow viscous liquid identified as 1-benzyl-3-methylimidazolium chloride.

-

- Dissolve the chloride ionic liquid in water (200 parts by mass).

- Add ammonium hexafluorophosphate (50 parts by mass).

- Stir at room temperature for 2 hours.

- Separate the two layers formed; discard the upper aqueous layer.

- Wash the lower layer repeatedly with pure water.

- Remove excess water by rotary evaporation at 75 °C to obtain a light yellow solid powder of 1-benzyl-3-methylimidazolium hexafluorophosphate.

-

- Dissolve the ionic liquid in methanol (150 parts by mass).

- Add activated carbon (10 parts by mass), shake thoroughly, and allow to settle.

- Filter the supernatant through a macroporous resin solid phase extraction column.

- Collect the effluent and remove methanol by rotary evaporation at 75 °C.

- Obtain pure white solid powder of this compound.

One-Pot Synthesis Using Trimethyl Orthoformate

An alternative method reported involves a one-pot reaction where 1-benzylimidazole is reacted with ammonium hexafluorophosphate in the presence of trimethyl orthoformate, which acts as a dehydrating agent facilitating ionic liquid formation.

-

- 1-benzylimidazole (1.82 mmol, 288 mg)

- Ammonium hexafluorophosphate (2.18 mmol, 356 mg)

- Trimethyl orthoformate (9.1 mmol, 1 mL)

- Reaction temperature: 110 °C

- Reaction time: 19 hours

-

- Mix 1-benzylimidazole and ammonium hexafluorophosphate with trimethyl orthoformate in a reaction vessel.

- Heat the mixture to 110 °C and maintain for 19 hours.

- Remove solvent under reduced pressure after completion.

- Dissolve the residue in ethyl acetate and methanol.

- Filter the mixture through basic alumina to remove impurities.

- Evaporate solvents under reduced pressure to obtain this compound in 99% yield as a white solid powder.

Purification and Characterization Notes

- The ionic liquid obtained via both methods is typically a viscous liquid or solid powder depending on the water content and purification steps.

- Activated carbon treatment and solid phase extraction are crucial to remove colored impurities and residual starting materials.

- Characterization by ^1H NMR confirms the formation of the ionic liquid with characteristic chemical shifts for the benzyl and methyl groups.

- The hexafluorophosphate anion can be confirmed by ^19F NMR and elemental analysis.

Comparative Data Table of Preparation Methods

| Step | Method 1: Quaternization + Anion Exchange | Method 2: One-Pot with Trimethyl Orthoformate |

|---|---|---|

| Starting materials | N-methylimidazole + benzyl chloride | 1-benzylimidazole + ammonium hexafluorophosphate + trimethyl orthoformate |

| Reaction temperature | 85 °C for 8 h (quaternization) + RT 2 h (anion exchange) | 110 °C for 19 h |

| Purification | Ethyl acetate wash, activated carbon, solid phase extraction | Filtration through basic alumina |

| Product form | White solid powder | White solid powder |

| Yield | Not explicitly stated; high purity achieved | 99% yield |

| Advantages | Straightforward, scalable, well-established | High yield, one-pot, fewer steps |

| Disadvantages | Multiple steps, solvent-intensive | Requires longer heating time |

Research Findings and Optimization

- The quaternization step is typically optimized by controlling temperature and reaction time to ensure complete conversion of benzyl chloride and avoid side reactions.

- Anion exchange efficiency depends on the stoichiometric ratio of ammonium hexafluorophosphate and thorough washing to remove chloride ions.

- The use of trimethyl orthoformate in the one-pot method facilitates water removal and drives the equilibrium toward ionic liquid formation, improving yield and purity.

- Purification by activated carbon and solid phase extraction significantly improves the color and stability of the final product.

- The ionic liquid's purity is critical for applications in catalysis and electrochemistry, where impurities can affect performance.

Additional Notes from Related Research

- Complexation studies with silver oxide indicate that this compound can be used as a ligand source, confirming the purity and stability of the ionic liquid prepared by these methods.

- The hexafluorophosphate anion is prone to disorder in crystal structures, which can be managed by careful crystallization and purification protocols.

Q & A

Q. How should researchers characterize the purity and structural integrity of 1-Benzyl-3-methylimidazolium hexafluorophosphate?

- Methodological Answer : Purity and structural verification require a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm cation-anion ratios and detect impurities. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methylimidazolium protons (δ 3.8–4.2 ppm) are key markers .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic peaks, such as PF asymmetric stretching (~740 cm) and imidazolium ring vibrations (1550–1650 cm) .

- Elemental Analysis : Compare experimental C, H, N, and P percentages with theoretical values (CHFNP; MW 318.20) to confirm stoichiometry .

- Karl Fischer Titration : Quantify residual water content, critical for hygroscopicity assessment in electrochemical applications .

Q. What experimental protocols are recommended for measuring the thermal stability of this ionic liquid?

- Methodological Answer : Use Thermogravimetric Analysis (TGA) under inert gas (N) at a heating rate of 10°C/min. The decomposition temperature () typically exceeds 300°C due to the PF anion’s stability. Compare results with literature to identify batch-specific degradation profiles. Note that impurities (e.g., halides) can lower , necessitating pre-purification via recrystallization or column chromatography .

Q. How can researchers optimize synthesis to achieve >99% purity?

- Methodological Answer :

- Anion Metathesis : React 1-benzyl-3-methylimidazolium chloride with KPF in aqueous or acetone media. Monitor reaction completion via chloride ion test (AgNO).

- Purification : Extract the product in dichloromethane, wash with deionized water, and dry under vacuum. Recrystallize from acetonitrile/ethyl acetate to remove residual salts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported conductivity values for this compound?

- Methodological Answer : Discrepancies in conductivity (e.g., 2.95 mS/cm at 30°C vs. lower values in other studies) arise from:

- Impurity Levels : Use high-purity batches (>99%) and pre-dry samples at 60°C under vacuum for 24 hours.

- Measurement Conditions : Standardize temperature (±0.1°C) and electrode calibration (e.g., KCl solution).

- Electrode Material : Use platinum or gold electrodes to minimize polarization effects.

- Data Reporting : Include viscosity measurements (e.g., 79 cP at 25°C ) to calculate Walden plots, correlating ionicity and mobility .

Q. How can computational modeling predict solute-solvent interactions in this ionic liquid?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model cation-anion interactions and solvation shells. The benzyl group’s hydrophobicity reduces water miscibility, impacting biphasic system design .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., C2–H of imidazolium for acid catalysis) .

Q. What crystallography techniques elucidate structural organization in solid-state phases?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of acetonitrile. The PF anion’s octahedral geometry and cation π-π stacking (benzyl groups) dominate lattice organization .

- Powder XRD : Compare with simulated patterns from SC-XRD data to detect polymorphism or amorphous content .

Key Considerations for Experimental Design

- Electrochemical Studies : Use glovebox conditions (HO < 1 ppm) to prevent PF hydrolysis.

- Catalytic Applications : Leverage the benzyl group’s tunability for substrate binding in Suzuki-Miyaura couplings .

- Toxicity Assessment : Follow OECD guidelines for ionic liquid biodegradability studies, as PF derivatives may persist in ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.